9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
9-(2-Methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. Key structural features include:
- 2-Methoxybenzyl group: A methoxy-substituted benzyl moiety at position 9 of the chromeno-oxazine ring.
- 3,4-Dimethyl substituents: Methyl groups at positions 3 and 4 of the oxazine ring, contributing to steric and electronic effects.
- Dihydro framework: The 9,10-dihydro configuration stabilizes the oxazine ring system.
Substituent variations (e.g., aryl groups, alkyl chains) are introduced to modulate physicochemical and biological properties .
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-13-14(2)21(23)26-20-16(13)8-9-19-17(20)11-22(12-25-19)10-15-6-4-5-7-18(15)24-3/h4-9H,10-12H2,1-3H3 |
InChI Key |
XFGHCPZOCXNIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the reaction of 7-hydroxycoumarins with primary amines and formaldehyde. The reaction is carried out in the presence of potassium hydroxide (KOH) or 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst . The process involves the formation of an intermediate aminomethyl derivative, which undergoes cyclization to form the desired oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential antitumor and anti-inflammatory activities.
Industry: Potential use in the design of thermoreactive polymer materials.
Mechanism of Action
The mechanism of action of 9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, reducing ROS levels and inducing the expression of genes involved in redox homeostasis, such as heme oxygenase-1 (HO-1).
Antitumor Activity: It interferes with cell division and induces apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromeno-Oxazine Derivatives
Key Observations :
- Substituent Position: The 2-methoxybenzyl group in the target compound contrasts with 3-methoxybenzyl () and methylbenzyl ().
- Alkyl Chain Length : Hydroxyalkyl chains (e.g., 4-hydroxybutyl in –2) lower melting points (78–166°C) compared to rigid aryl substituents (e.g., dichlorophenyl in ) .
- Halogenation : Chlorine or fluorine substituents (–14) improve lipophilicity and antimicrobial activity but may reduce thermal stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Melting Points : Methyl and halogen substituents (e.g., 6b in ) correlate with higher melting points than hydroxyalkyl derivatives (e.g., 4e in ) due to reduced molecular flexibility .
- Spectral Trends : Methoxy groups (δ 3.8–4.3 ppm in ¹H NMR) and carbonyl stretches (IR ~1700 cm⁻¹) are consistent across analogues .
Inferences :
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure features a chromeno[8,7-e][1,3]oxazine core, which is significant in medicinal chemistry due to its potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance:
- In Vitro Studies : Compounds derived from benzoxazine scaffolds have demonstrated cytotoxic effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). These studies often report IC50 values in the low micromolar range, indicating significant potency against tumor cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | A-549 | 0.02 |
| Example B | MCF7 | 0.04 |
| Example C | HCT-116 | 0.06 |
Antioxidant Activity
Many benzoxazine derivatives exhibit antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity:
- DPPH Scavenging : Compounds similar to the target compound have shown moderate to high DPPH scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases.
Antimicrobial Activity
Certain derivatives of oxazines are noted for their antimicrobial properties:
- Bacterial Inhibition : Studies have reported that these compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections.
The biological activities of chromeno[8,7-e][1,3]oxazine derivatives may be attributed to several mechanisms:
- Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Antioxidant properties may stem from the ability to modulate ROS levels within cells.
- Enzyme Inhibition : Certain derivatives may act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell survival.
Case Studies
- Study on Anticancer Effects : A study evaluating a series of benzoxazine derivatives found that modifications at specific positions significantly enhanced cytotoxicity against A-549 cells. The most effective derivative exhibited an IC50 value of 0.02 μM.
- Antioxidant Evaluation : Another research project assessed the DPPH scavenging activity of various oxazine derivatives. The results indicated that some compounds exhibited scavenging activities comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
